Aldol-histidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38964-85-1 |
|---|---|
Molecular Formula |
C18H31N5O6 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2,10-diamino-6-[2-amino-3-(1H-imidazol-5-yl)propanoyl]-5-(hydroxymethyl)undecanedioic acid |
InChI |
InChI=1S/C18H31N5O6/c19-13(17(26)27)3-1-2-12(10(8-24)4-5-14(20)18(28)29)16(25)15(21)6-11-7-22-9-23-11/h7,9-10,12-15,24H,1-6,8,19-21H2,(H,22,23)(H,26,27)(H,28,29) |
InChI Key |
NGRUVTMTINLBOI-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)C(CCCC(C(=O)O)N)C(CCC(C(=O)O)N)CO)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)C(CCCC(C(=O)O)N)C(CCC(C(=O)O)N)CO)N |
Synonyms |
aldol-histidine |
Origin of Product |
United States |
Mechanistic Investigations of Aldol Histidine Formation
Enzymatic Pathways and Catalytic Mechanisms
Enzymes play a significant role in catalyzing the reactions that can lead to the formation of aldol-histidine and related structures. Key enzymes implicated in these pathways include aldolases and lysyl oxidase.
Aldolase-Mediated Reactions Involving Histidine Moieties
Aldolases are a class of enzymes that catalyze reversible aldol (B89426) addition reactions, a fundamental carbon-carbon bond-forming process in biochemistry. wikipedia.orgwikipedia.org These reactions typically involve the condensation of two carbonyl compounds to form a β-hydroxy carbonyl compound. wikipedia.orgwikipedia.org Aldolases are broadly categorized into two classes based on their catalytic mechanism. wikipedia.orgmdpi.com
Class I aldolases , predominantly found in animals and higher plants, utilize a conserved lysine (B10760008) residue in their active site to form a Schiff base intermediate with a donor substrate. mdpi.compressbooks.pub
Class II aldolases , common in bacteria and fungi, are metal-dependent, typically utilizing a Zn²⁺ ion to polarize the carbonyl group of the substrate and stabilize an enolate intermediate. wikipedia.orgpressbooks.pub Histidine residues have been identified as being involved in zinc binding in some Class II aldolase (B8822740) homologs. wikipedia.org
While direct aldolase-mediated formation of this compound itself is not extensively documented, the catalytic machinery of aldolases, particularly the involvement of histidine residues in the active site of some, provides a basis for understanding how such reactions could occur. pnas.orgnih.gov For instance, research has shown that single amino acids, including histidine, can catalyze asymmetric aldol reactions, albeit with low product yields in some cases. rsc.org Quantum mechanical studies have explored the stereoselectivities of histidine-catalyzed aldol additions, suggesting that both the imidazolium (B1220033) and carboxylic acid functionalities of histidine can stabilize the transition state. acs.orgnih.gov
Role of Lysyl Oxidase in Collagen Cross-Link Formation
Lysyl oxidase is a crucial enzyme responsible for the covalent cross-linking of collagen and elastin, a process essential for the tensile strength and stability of connective tissues. nih.govresearchgate.net The enzyme initiates cross-linking by oxidatively deaminating the ε-amino group of specific lysine and hydroxylysine residues in collagen telopeptides to form reactive aldehyde derivatives, namely allysine (B42369) and hydroxyallysine. nih.govresearchgate.net
These aldehydes can then undergo a series of condensation reactions to form various cross-links. One such reaction is an intramolecular or intermolecular aldol condensation between two allysine residues to form an allysine aldol. nih.govsemanticscholar.org It was previously believed that a mature cross-link in tissues like skin and cornea, histidinohydroxylysinonorleucine (HHL), involved the incorporation of a histidine residue. nih.govresearchgate.netnih.gov However, more recent and detailed mass spectrometry-based analyses have revealed that HHL is, in fact, an artifact generated during acid hydrolysis of tissue samples. researchgate.netsemanticscholar.orgnih.gov
The current understanding is that the primary stable cross-link formed via the lysine aldehyde pathway is a telopeptide aldol dimer. nih.govnih.gov This dimer can form a labile adduct with a glucosylgalactosyl hydroxylysine residue on an adjacent collagen molecule. It is this labile structure that, upon acid hydrolysis in species possessing a histidine in their α1(I) C-telopeptide sequence, artifactually produces HHL. researchgate.netsemanticscholar.orgnih.gov In species like rats and mice, which lack this specific histidine residue, HHL is not formed. nih.govnih.gov
Non-Enzymatic Formation Routes
This compound and related adducts can also be formed through non-enzymatic chemical reactions. These processes are relevant in biological systems experiencing oxidative stress and can also occur as artifacts during sample preparation and analysis.
Aldol Condensation Reactions in Biological Systems
Aldol condensation is a fundamental reaction in organic chemistry that can also occur non-enzymatically in biological systems. wikipedia.orgnumberanalytics.com The reaction involves the combination of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then dehydrate to form a conjugated enone. wikipedia.orglibretexts.org Studies have demonstrated the non-enzymatic formation of fructose (B13574) 1,6-bisphosphate from glycolytic catabolites in ice, a reaction analogous to the aldol condensation step in gluconeogenesis. pnas.orgnih.gov This reaction was found to be accelerated by simple amino acids, including lysine. pnas.orgnih.gov
Histidine-containing dipeptides, such as carnosine, have been shown to react with α,β-unsaturated aldehydes, products of lipid peroxidation, through reactions that involve aldol condensation and dehydration, in addition to Michael addition and Schiff base formation. nih.gov
Michael Adduction Mechanisms with Histidine
The imidazole (B134444) ring of histidine is a moderately nucleophilic functional group that can participate in Michael addition reactions. nih.govrsc.org A Michael addition is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov This reaction is a known mechanism for post-translational modifications of proteins and can regulate protein function. nih.gov
The imidazole nitrogen of histidine can act as a Michael donor, attacking the β-carbon of a Michael acceptor, such as an α,β-unsaturated aldehyde. nih.govpnas.org For example, 4-hydroxynonenal (B163490) (HNE), a major product of membrane lipid peroxidation, has been shown to modify histidine residues in proteins via a Michael-type addition. pnas.org Recent developments have even led to the design of metalloenzymes capable of catalyzing site-specific aza-Michael additions on histidine residues in proteins. acs.orgresearchgate.net Histidine-containing dipeptides can also form Michael adducts with lipid-derived unsaturated aldehydes. nih.gov
Artifactual Formation During Chemical Processing and Acid Hydrolysis
A significant body of evidence now indicates that certain histidine-containing compounds, previously thought to be naturally occurring, are in fact artifacts generated during laboratory procedures. The most prominent example is histidinohydroxylysinonorleucine (HHL), a collagen cross-link. researchgate.netsemanticscholar.orgnih.gov
Extensive research has demonstrated that HHL is not a natural cross-linking structure but is produced artifactually during the acid hydrolysis step of sample preparation. semanticscholar.orgnih.govnih.gov The precursor to this artifact is a labile adduct formed between a C-telopeptide allysine aldol and a glycosylated hydroxylysine residue. researchgate.netnih.gov This artifactual formation is dependent on the presence of a histidine residue in the C-telopeptide of the collagen α1(I) chain. nih.govnih.gov The controversy surrounding the origin of HHL and the structurally related aldol histidine has been largely settled, with the evidence pointing towards them being artifacts of the analytical methods used, particularly borohydride (B1222165) reduction and acid hydrolysis. nih.govsemanticscholar.org The yield of HHL decreases with progressive chromatography under denaturing and acidic conditions, further supporting the lability of its precursor. nih.gov
Precursors and Substrate Specificity in Biosynthesis and Chemoformation
The formation of this compound adducts is a significant area of study, encompassing both spontaneous reactions within biological systems (in vivo formation) and controlled chemical synthesis (chemoformation). The mechanistic pathways are dictated by the availability of specific precursors and the inherent reactivity of the histidine molecule, particularly its imidazole side chain and primary amino group.
In Vivo Formation from Endogenous Precursors
In biological contexts, this compound adducts are primarily formed non-enzymatically through the reaction of histidine residues with reactive electrophilic species (RES), notably α-dicarbonyl compounds.
Key Precursors: The principal precursors for the in vivo formation of these adducts are glyoxal (B1671930) (GO) and methylglyoxal (B44143) (MGO). mdpi.com These highly reactive dicarbonyls are endogenous by-products of several metabolic pathways, including:
The spontaneous fragmentation of byproducts from glycolysis. unimi.it
The degradation of Amadori products, which are themselves formed from the reaction of reducing sugars with amino groups. unimi.it
The oxidation of glycolaldehyde (B1209225) to form glyoxal. mdpi.com
The conversion of dihydroxyacetone phosphate (B84403) (DHAP), a glycolysis intermediate, to methylglyoxal by the enzyme MGO synthase. mdpi.com
Substrate Specificity: The nucleophilic nature of certain amino acid residues within proteins makes them susceptible to modification by MGO and GO. mdpi.com Histidine is a prominent target, alongside lysine, arginine, and cysteine. mdpi.com The reaction of MGO with histidine residues leads to the formation of advanced glycation end-products (AGEs), such as methylglyoxal 5-hydro-5-methylimidazolone (MG-H1), a characteristic this compound adduct. unimi.it This reaction is a spontaneous, non-enzymatic glycation event that can alter protein function. mdpi.com Studies using dipeptides have shown that carnosine (β-alanyl-L-histidine) and its methylated analogs, anserine (B1665513) and balenine, can effectively scavenge MGO, highlighting the reactivity of the histidine moiety. unimi.it The imidazole ring is crucial for this protective effect. unimi.it
| Precursor | Biological Source | Resulting Histidine Adduct Example |
|---|---|---|
| Methylglyoxal (MGO) | Glycolysis by-product, Degradation of Amadori products, Acetone (B3395972)/Threonine degradation unimi.it | Methylglyoxal 5-hydro-5-methylimidazolone (MG-H1) unimi.it |
| Glyoxal (GO) | Glycolaldehyde oxidation, Lipid peroxidation mdpi.com | Carboxymethyl-histidine derivatives |
Chemoformation and Catalytic Substrate Specificity
In chemical synthesis (chemoformation), the focus shifts to either the controlled reaction of histidine with carbonyls or the use of histidine as an organocatalyst for aldol reactions.
Precursors for Adduct Formation: Model systems have been used to investigate the reaction of histidine with various carbonyl compounds. In these systems, heating histidine with glucose generates a variety of sugar-derived carbonyl fragments that are captured by the histidine molecule. researchgate.net Isotope labeling studies confirmed that C2 (from glyoxal) and C3 (from methylglyoxal) units are major incorporated fragments. researchgate.net The reaction can involve both the α-amino group and the imidazolium moiety of histidine, allowing it to react with either of the two carbonyl carbons of methylglyoxal. researchgate.net
Substrate Specificity in Histidine-Catalyzed Aldol Reactions: Histidine and histidine-containing peptides can act as organocatalysts in asymmetric aldol reactions. rsc.orgnih.gov The mechanism often involves the formation of an enamine intermediate with a donor carbonyl compound, which then attacks an acceptor carbonyl. nih.govacs.org The specificity of these reactions has been explored using a variety of substrates.
Donor Substrates: Ketones such as cyclohexanone (B45756) and acetone are common enamine-forming donor substrates in these reactions. rsc.orgmdpi.com
Acceptor Substrates: A range of aldehydes can act as acceptor substrates. Studies have demonstrated reactions with aromatic aldehydes like p-nitrobenzaldehyde and p-anisaldehyde, as well as aliphatic aldehydes like isobutyraldehyde (B47883). rsc.orgnih.gov
The catalytic efficiency and stereoselectivity are highly dependent on the structure of the substrates and the catalyst. For instance, histidine-based copper tetrapeptides show high enantioselectivity in the aldol reaction between p-nitrobenzaldehyde and cyclohexanone. rsc.org Computational and experimental studies suggest that both the imidazole ring and the carboxylic acid group of histidine are crucial for catalysis, stabilizing the transition state through hydrogen bonding. nih.gov
| Reaction Type | Donor Substrate | Acceptor Substrate | Catalyst/Reactant | Key Finding |
|---|---|---|---|---|
| Asymmetric Aldol Reaction | Cyclohexanone | p-Nitrobenzaldehyde | Histidine-based copper tetrapeptides (e.g., CuP1, CuP3) rsc.org | High enantioselectivity (80-87% ee) and yield were achieved. rsc.org |
| Asymmetric Aldol Reaction | Cyclohexanone | p-Anisaldehyde | Histidine-based copper tetrapeptides (e.g., CuP1, CuP3) rsc.org | High enantioselectivity (90-95% ee) was observed. rsc.org |
| Cross-Aldol Reaction | Isobutyraldehyde (enamine donor) | (R)-α-methoxy-aldehyde (chiral acceptor) | L-Histidine nih.gov | Demonstrated high diastereoselectivity, influenced by hydrogen bonding from the imidazolium and carboxylic acid groups. nih.gov |
| Adduct Formation | Glucose (as carbonyl source) | N/A | Histidine researchgate.net | Histidine scavenges sugar-derived carbonyls, primarily C2 and C3 fragments like glyoxal and methylglyoxal. researchgate.net |
Metabolic Fates and Turnover in Biological Systems
Catabolic Pathways and Degradation Products
The catabolism of aldol-histidine adducts is not characterized by a single, linear pathway but rather by a series of detoxification and degradation reactions aimed at eliminating the modified amino acid and the aldehyde moiety. These pathways involve enzymatic and non-enzymatic processes.
When histidine is part of the dipeptide carnosine (β-alanyl-L-histidine), it can react with α,β-unsaturated aldehydes such as 4-hydroxynonenal (B163490) (HNE) and acrolein, which are products of lipid peroxidation. This reaction can involve Michael addition, Schiff base formation, and aldol (B89426) condensation, leading to various adducts nih.gov. The metabolic processing of these adducts can proceed through several routes:
Enzymatic Reduction: The aldehyde group within the adducted molecule may remain free and reactive. Enzymes from the aldo-keto reductase family, such as aldose reductase, can reduce this aldehyde group to a less reactive alcohol. This has been observed in the metabolism of carnosine-acrolein conjugates, which are reduced to their corresponding alcohol forms ahajournals.org. This detoxification step is crucial as it prevents the adduct from cross-linking with other proteins ahajournals.org.
Hydrolysis by Carnosinase: Carnosine and its conjugates are subject to hydrolysis by the enzyme carnosinase, which is present in plasma and various tissues nih.gov. This enzymatic action breaks the peptide bond, releasing β-alanine and the modified histidine adduct (e.g., histidine-acrolein) ahajournals.org. The liberated histidine adduct can then be targeted for excretion or further degradation.
Degradation of the Histidine Moiety: Once the histidine adduct is cleaved or if the adduct forms on a free histidine molecule, the imidazole (B134444) ring or the amino acid backbone may be further processed. If the adduct is removed, the restored histidine can enter its primary catabolic pathway, which begins with deamination by histidine ammonia-lyase (histidase) to form urocanic acid sigmaaldrich.comcreative-proteomics.com. However, the stability of the adduct often dictates its fate, with many modified forms being excreted in the urine without further degradation of the histidine component.
The primary degradation products depend on the specific aldehyde involved and the metabolic route taken.
| Initial Adduct | Metabolic Process | Key Enzyme(s) | Resulting Degradation Product(s) |
|---|---|---|---|
| Carnosine-Aldehyde Conjugate | Reduction | Aldose Reductase (AR) | Reduced Carnosine-Alcohol Conjugate |
| Carnosine-Aldehyde Conjugate | Hydrolysis | Carnosinase (CN1) | β-alanine and Histidine-Aldehyde Adduct |
| Free Histidine | Deamination | Histidine Ammonia-Lyase | Trans-Urocanic Acid and Ammonia |
Integration into Intermediary Metabolism
The breakdown products of this compound adducts can be integrated into the body's central metabolic pathways, primarily through the catabolism of the histidine component.
The principal pathway for histidine degradation converts it into glutamate news-medical.net. This multi-step process connects histidine catabolism directly to core intermediary metabolism. Following its formation from the histidine pathway, glutamate can be deaminated by glutamate dehydrogenase to yield α-ketoglutarate.
α-ketoglutarate is a key intermediate in the Krebs (Tricarboxylic Acid, TCA) cycle , a central hub of cellular energy production. By entering the TCA cycle, the carbon skeleton of the original histidine molecule can be completely oxidized to CO2 to generate ATP, or it can be used as a precursor for the biosynthesis of other molecules, including other amino acids. This metabolic link underscores how the body can salvage the carbon backbone from potentially toxic adducts for energy or anabolic processes news-medical.netresearchgate.net.
Furthermore, the degradation of histidine to glutamate involves tetrahydrofolate (THF) as a cofactor, thus linking its metabolism to folate-dependent one-carbon metabolism. This is a critical network of reactions for the synthesis of nucleotides and other essential biomolecules news-medical.netresearchgate.net. The fate of the aldehyde portion of the adduct depends on its structure; after detoxification via oxidation or reduction, the resulting carboxylic acid or alcohol can enter fatty acid or other metabolic pathways.
Turnover Kinetics and Half-Life Studies (in vitro/in vivo models)
Direct kinetic studies on the turnover and half-life of a specific compound identified as "this compound" are not available in the scientific literature. However, pharmacokinetic data for L-histidine and related adducts provide insights into the likely biological residence time of such molecules.
Studies in humans using stable isotopically labeled L-histidine have shown that the amino acid is absorbed and eliminated rapidly. Following oral administration, the plasma elimination half-life (t1/2) of L-histidine was found to be between 1.0 and 1.9 hours in healthy volunteers nih.gov. The majority of histidine elimination occurs via nonrenal processes, primarily rapid metabolism to urocanic acid nih.gov. This suggests that free histidine, if liberated from an adduct, would be cleared quickly from circulation.
The turnover of adducts themselves can be inferred from their detection in biological fluids. For instance, carnosine-aldehyde conjugates and their metabolites, such as the reduced form of histidine-acrolein, have been quantitatively profiled in urine ahajournals.org. The presence of these compounds in urine indicates that they are cleared from the body, although specific half-life data is limited. The rate of turnover for these adducts would be influenced by factors such as the activity of carnosinase and aldo-keto reductases.
In a different context, the half-life of enzymes involved in histidine metabolism can also provide an understanding of the dynamics of this system. For example, the enzyme histidine decarboxylase, which converts histidine to histamine (B1213489), was determined to have an in vivo half-life of 53 hours in the mouse brain nih.gov. While this is the turnover of a protein rather than a small molecule metabolite, it illustrates the relatively long-term stability of some components of the histidine metabolic machinery.
| Compound/Molecule | Model System | Parameter | Value |
|---|---|---|---|
| L-Histidine | Human Volunteers | Plasma Elimination Half-Life (t1/2) | 1.0 - 1.9 hours nih.gov |
| Histidine Decarboxylase (Enzyme) | Mouse (in vivo) | Protein Half-Life (t1/2) | 53 hours nih.gov |
Biological Roles and Molecular Interactions
Role as a Post-Translational Modification in Proteins
Post-translational modifications (PTMs) are crucial for the functional diversity of proteins. bitesizebio.com Aldol-histidine is a PTM that significantly influences protein structure and function. annualreviews.orgrsc.org
Collagen Cross-Linking and Tissue Integrity Mechanisms
The formation of covalent cross-links in collagen is essential for the structural integrity and stability of tissues. meatscience.orgmdpi.com this compound is involved in this intricate process. The cross-linking of collagen begins with the enzymatic conversion of lysine (B10760008) or hydroxylysine residues to their aldehyde forms by lysyl oxidase. meatscience.org These aldehydes then undergo a series of condensation reactions to form various cross-links. researchgate.net
One such pathway involves the formation of an aldol (B89426) condensation product from two lysine-derived aldehydes. meatscience.org This product can then react with a histidine residue through a Michael addition, forming dehydro-aldol-histidine. nih.gov This intermediate can further react with a hydroxylysine residue to create a complex tetravalent cross-link known as dehydro-histidinohydroxymerodesmosine (deH-HHMD), which is a major cross-link in soft connective tissues. nih.govplos.org This intricate cross-linking network, involving this compound derivatives, is vital for the tensile strength and mechanical properties of tissues like skin and tendons. nih.gov
However, it is important to note that some research suggests that another histidine-containing cross-link, histidinohydroxylysinonorleucine (HHL), may be an artifact of laboratory procedures rather than a naturally occurring structure in all tissues. nih.govresearchgate.netsemanticscholar.org The formation of HHL appears to be dependent on the presence of a histidine residue in the C-telopeptide sequence of the collagen α1(I) chain, which is absent in some species like rats and mice. nih.gov
Table 1: Key Molecules in this compound Related Collagen Cross-Linking
| Molecule | Role |
| Lysyl Oxidase | Enzyme that initiates cross-linking by converting lysine and hydroxylysine to their aldehyde forms. meatscience.org |
| Lysine Aldehyde (Allysine) | A reactive aldehyde formed from lysine that participates in condensation reactions. meatscience.org |
| Aldol Condensation Product | An intramolecular cross-link formed from two lysine aldehydes. meatscience.orgplos.org |
| Dehydro-aldol-histidine | An intermediate formed by the Michael addition of histidine to the aldol condensation product. nih.gov |
| Dehydro-histidinohydroxymerodesmosine (deH-HHMD) | A complex tetravalent cross-link involving this compound, crucial for the stability of soft tissues. nih.govplos.org |
| Histidinohydroxylysinonorleucine (HHL) | A histidine-containing cross-link, the natural existence of which is debated. nih.govresearchgate.netsemanticscholar.org |
Modification of Other Biological Macromolecules
The reactivity of the imidazole (B134444) group of histidine makes it a target for modification by various molecules, including aldehydes generated during lipid peroxidation. nih.gov For instance, 4-hydroxynonenal (B163490) (HNE), a product of lipid peroxidation, can react with histidine residues in proteins. nih.gov This modification involves a Michael-type addition of the histidine's imidazole nitrogen to the unsaturated bond of HNE. nih.gov This interaction highlights a broader role for histidine in reacting with aldehydes, which can have implications for protein structure and function under conditions of oxidative stress. nih.govuab.edu
Cellular Localization and Compartmentalization Studies
The specific cellular localization of this compound itself is intrinsically linked to the proteins it modifies, primarily collagen in the extracellular matrix. nih.gov However, studies on histidine metabolism and the enzymes involved provide insights into where the precursors and related reactions might be compartmentalized.
For example, the final steps of lysine and histidine biosynthesis have been shown to be compartmentalized within peroxisomes in some yeast species. biorxiv.org This compartmentalization is linked to the management of the cellular redox balance, as these reactions are NAD+ dependent. biorxiv.org Furthermore, genome-wide analyses have revealed that proteins containing histidine repeats can be targeted to nuclear speckles, a subnuclear compartment involved in RNA synthesis and processing. plos.orgnih.gov This suggests that histidine residues can act as targeting signals, directing proteins to specific cellular locations. plos.orgnih.gov While not directly about this compound, this information underscores the role of histidine in protein trafficking and localization, which would extend to proteins modified by this compound.
Functional Modulations at the Molecular and Cellular Level
Involvement in Cellular Stress Responses
Histidine and its derivatives play a role in protecting cells from various forms of stress. creative-proteomics.com Histidine-containing dipeptides, such as carnosine, are known to scavenge reactive aldehydes that are generated during oxidative stress. nih.gov This detoxification of aldehydes is crucial in mitigating cellular damage. nih.gov
Furthermore, some enzymes involved in aldol reactions are recruited to stress granules under conditions of energy deprivation or oxidative stress. researchgate.net This suggests a direct link between aldol-related metabolic pathways and the cellular stress response. The ability of histidine kinases, which are often membrane-embedded, to sense mechanical stress and translate it into cellular signals further highlights the role of histidine in responding to environmental challenges. nih.gov
Impact on Protein Function and Stability
The modification of histidine residues by aldehydes can also alter protein function. nih.gov For example, the reaction of 4-hydroxynonenal with histidine can lead to changes in protein structure and activity. nih.govuab.edu This highlights how the chemical environment and the presence of reactive molecules can modulate the function of histidine-containing proteins.
Advanced Analytical Methodologies for Research
Chromatographic Techniques
Chromatographic techniques are fundamental in the analysis of aldol-histidine and related compounds, enabling their separation, identification, and quantification from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, amperometric, MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its precursors. Reverse-phase HPLC, often employing C8 or C18 columns, is commonly used to fractionate digests of tissues like collagen. nih.govsemanticscholar.org For instance, digests of bovine corneal tissue can be fractionated using a C8 reverse-phase HPLC column to separate peptide fragments containing this compound cross-links. semanticscholar.org The elution of these compounds is then monitored by various detectors.
UV detectors are frequently used, though the analysis of histidine-containing dipeptides can be challenging due to their high hydrophilicity and lack of significant UV-Visible absorbance. nih.gov To overcome poor retention on reverse-phase columns, surfactants or ion-pairing agents can be added to the mobile phase. nih.gov
Amperometric detection offers an alternative for compounds that are electroactive. nih.gov For underivatized amino acids, separation under alkaline conditions followed by detection with a copper-disk microelectrode has been demonstrated. stanford.edu
Mass spectrometry (MS) as a detector for HPLC provides high sensitivity and specificity, allowing for the detailed characterization of eluting fractions. nih.govsemanticscholar.org This combination is particularly powerful for identifying and characterizing the complex structures of cross-linked peptides. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the definitive identification and quantification of this compound and related compounds. nih.gov This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov It is especially valuable for analyzing complex biological samples and can be used for metabolomics studies to simultaneously determine multiple small molecules. nih.gov
In the context of collagen cross-links, LC-MS/MS is instrumental in analyzing peptide fragments obtained after enzymatic digestion. semanticscholar.org For example, after fractionation by reverse-phase HPLC, individual fractions can be subjected to LC-MS/MS to determine the precise mass and fragmentation patterns of the peptides, confirming the presence and structure of this compound-containing cross-links. semanticscholar.org The technique has been used to identify a C-telopeptide aldol (B89426) dimer in a labile linkage to a peptide containing glycosylated α1(I) K87 from collagen digests. researchgate.net
The development of LC-MS/MS methods for underivatized amino acids allows for rapid and robust quantification without the need for derivatization. sciex.comresearchgate.net By using techniques like Multiple Reaction Monitoring (MRM), specific transitions for each compound can be monitored, providing high selectivity and sensitivity. sciex.comresearchgate.net
Capillary Electrophoresis for Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of this compound and its constituent amino acids. nih.govlongdom.org CE separates charged molecules in a narrow capillary under the influence of an electric field. longdom.org The separation is based on the differential migration rates of analytes, which are influenced by their charge, size, and shape. longdom.org
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE), can be employed depending on the analytical needs. longdom.org For the analysis of underivatized amino acids, CE under alkaline conditions coupled with amperometric detection using a copper microelectrode has been shown to be effective, with detection limits in the low femtomole range. stanford.edu This method has been successfully used to analyze the amino acid hydrolysates of proteins like cytochrome c. stanford.edu
CE offers advantages such as high resolution, short analysis times, and the ability to analyze small sample volumes. colby.edu It has been used to separate and quantify carnosine and anserine (B1665513), which are histidine-containing dipeptides. nih.gov
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of molecules like this compound. slideshare.net Both proton (¹H) and carbon-13 (¹³C) NMR are used to piece together the molecular framework. scispace.com
¹H NMR provides information about the number and chemical environment of protons in a molecule. slideshare.net For instance, the ¹H NMR spectrum of a related compound, Fraction C, indicated the presence of an imidazole (B134444) group, a key feature of histidine. scispace.com
¹³C NMR, often used in conjunction with ¹H NMR, helps to identify the carbon skeleton of the molecule. Comparison of ¹³C chemical shifts of a sample with those of known compounds like 1-methyl- and 3-methyl-histidine can help to determine the linkage points within the molecule. scispace.com Two-dimensional NMR techniques, such as HMQC and HMBC, are crucial for establishing correlations between protons and carbons, which is essential for assembling the final structure. nih.gov The chemical shifts of histidine are sensitive to pH and its tautomeric state, which can be comprehensively studied using solid-state NMR. acs.org
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. semanticscholar.orgnih.gov Electrospray ionization (ESI) is a common method used to generate ions of the analyte for MS analysis. researchgate.netmassbank.eu
Tandem mass spectrometry (MS/MS) is particularly informative. In this technique, a specific ion (the parent or precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. researchgate.net This fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure. researchgate.netnih.gov For example, the MS/MS fragmentation of a trimeric peptide containing a C-telopeptide aldol dimer showed a characteristic loss of a glycosylated helical peptide arm, which helped to identify the labile nature of the linkage. researchgate.net The fragmentation of L-histidine itself has been studied, with characteristic fragment ions observed at m/z 110.0, 93.0, 83.0, 82.0, 81.0, and 56.0 from a precursor ion of m/z 156. massbank.eu
The precise masses and fragmentation profiles obtained from MS and MS/MS analyses are critical for confirming the identity of this compound and related cross-linked structures in complex biological samples. semanticscholar.org
Interactive Data Tables
UV-Visible and Fluorescence Spectroscopy for Detection and Binding Studies
UV-Visible and fluorescence spectroscopy are foundational techniques for studying molecules containing chromophores and fluorophores. While detailed, direct spectral data for the isolated this compound compound is not extensively reported, the principles of spectroscopy on its constituent parts, particularly the histidine residue, provide a framework for its analysis.
The imidazole ring of histidine is the primary chromophore, typically exhibiting absorbance in the 230–260 nm range. rsc.org The precise wavelength and intensity can be influenced by the local chemical environment, including pH and covalent modifications like those in an this compound adduct. Studies on histidine-containing dipeptides and their reactions with aldehydes show that the formation of adducts can be monitored by changes in UV spectra. nih.gov For example, the reaction of carnosine (a dipeptide containing histidine) with methylglyoxal (B44143) can be followed by monitoring spectral changes. nih.gov
Fluorescence spectroscopy offers higher sensitivity and is particularly useful for studying binding events. While the histidine residue itself is not strongly fluorescent, its interaction with other molecules can be probed. For instance, studies on copper-binding peptides containing histidine have used fluorescence quenching to confirm the binding of metal ions to the imidazole ring. rsc.orgrsc.org This principle can be extended to study the formation of the this compound cross-link, where changes in the fluorescence of adjacent fluorophores or the quenching of fluorescence could indicate adduct formation. The development of fluorogenic substrates for aldolase (B8822740) enzymes, where a fluorescent product is generated upon reaction, demonstrates a strategy that could be adapted for studying this compound formation. uva.nl
| Compound/System | UV Absorption Maximum (λmax) | Notes | Reference |
|---|---|---|---|
| Histidine Imidazole Ring | ~230-260 nm | Represents the characteristic absorption of the histidine side chain. | rsc.org |
| Type I Collagen (pepsin-solubilized) | 238 nm | Represents the absorption of the bulk protein. | researchgate.net |
| Myoglobin-melibiose Adducts | 409 nm (Soret band) | Changes in the heme Soret band indicate structural modifications upon glycation. | mdpi.com |
Circular Dichroism (CD) and Fourier Transform Infrared Spectroscopy (FTIR) for Conformational Analysis
The formation of covalent cross-links like this compound can significantly alter the secondary and tertiary structure of proteins. CD and FTIR are powerful techniques for analyzing these conformational changes.
Fourier Transform Infrared Spectroscopy (FTIR) provides detailed information about the vibrational modes of specific chemical bonds. In protein analysis, the Amide I (C=O stretching, ~1600-1700 cm⁻¹) and Amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands are particularly sensitive to secondary structure. mdpi.com The formation of an this compound adduct introduces new covalent bonds and changes the local environment of the involved amino acid residues, which can be detected as shifts in the FTIR spectrum. Studies on model histidine compounds have identified key vibrational bands for the imidazole side chain that are sensitive to its protonation state and chemical environment. okstate.edunih.gov For example, specific bands can be assigned to the τ and π tautomers of the imidazole ring. nih.gov Analyzing these spectral regions in collagen before and after cross-linking can reveal the involvement of histidine and characterize the resulting structural perturbations.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| Amide I (C=O Stretch) | 1620-1670 | Sensitive to protein secondary structure (α-helix, β-sheet, etc.). Histidine's amide I band is sensitive to pH and solvation. | nih.gov |
| Amide II (N-H Bend, C-N Stretch) | ~1550 | Also sensitive to secondary structure and hydrogen bonding. | mdpi.com |
| Histidine Imidazole Ring (τ tautomer) | ~1630 | Specific component of the histidine amide I band. | nih.gov |
| Histidine Imidazole Ring (π tautomer) | ~1644 | Specific component of the histidine amide I band, indicating a hydrated amide. | nih.gov |
Sample Preparation and Derivatization Strategies for Enhanced Analysis
The analysis of this compound from complex biological matrices like tissues requires rigorous sample preparation to isolate and stabilize the analyte for detection.
Sample Preparation: The standard protocol begins with the hydrolysis of the protein matrix to release the constituent amino acids and cross-links. mdpi.comresearchgate.net For collagenous tissues, this involves:
Homogenization: The tissue is first physically homogenized. researchgate.net
Reduction: Immature aldehyde-derived cross-links are chemically unstable and must be stabilized prior to hydrolysis. This is achieved by reduction, typically with sodium borohydride (B1222165) (NaBH₄). mdpi.comresearchgate.net This step is crucial for accurately quantifying the precursor cross-links.
Acid Hydrolysis: The reduced tissue is then hydrolyzed, commonly using 6 M hydrochloric acid (HCl) overnight, to break all peptide bonds. mdpi.comresearchgate.net
Derivatization: Many amino acids, including this compound, lack a strong chromophore or are difficult to separate chromatographically in their native form. nih.govmdpi.com Derivatization is a chemical modification process used to enhance detection sensitivity and improve chromatographic properties before analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comnih.govcreative-proteomics.com Common derivatization reagents for amino acids include:
Phenylisothiocyanate (PITC): Reacts with primary and secondary amines. mdpi.comcreative-proteomics.com
9-fluorenylmethylchloroformate (FMOC-Cl): Provides a fluorescent tag. mdpi.comnih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A widely used reagent that yields stable, fluorescent derivatives. mdpi.com
Dansyl chloride (DNS): Another common fluorescent labeling agent. nih.gov
The choice of reagent depends on the analytical platform (e.g., UV vs. fluorescence vs. MS detection) and the specific requirements of the assay. nih.govspringernature.com
Method Validation and Quantification in Complex Biological Matrices
For research and potential clinical applications, it is essential that the analytical methods for this compound are properly validated to ensure they are reliable, accurate, and reproducible. The gold standard for the quantification of collagen cross-links in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. mdpi.comnih.govresearchgate.net
A comprehensive method validation involves assessing several key performance characteristics:
Linearity and Range: The range of concentrations over which the instrument response is directly proportional to the analyte concentration. This is determined by analyzing calibration standards at multiple concentrations.
Sensitivity: Typically defined by the Limit of Detection (LOD), the lowest concentration that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated at different levels, including intra-day (repeatability) and inter-day (intermediate precision), and is expressed as the relative standard deviation (RSD). mdpi.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.
Matrix Effect: The influence of other components in the sample matrix on the ionization and detection of the analyte. This is a critical parameter in LC-MS/MS and can be assessed by comparing the response of the analyte in the matrix versus in a clean solvent. Developing a surrogate matrix from tissue that is devoid of the target analyte is an advanced strategy to improve quantification. mdpi.comnih.gov
The table below shows an example of validation results for a method to quantify histidine-containing dipeptides in dolphin serum, illustrating the typical performance characteristics that would be required for a validated this compound assay. mdpi.com
| Parameter | Anserine | Carnosine | Balenine |
|---|---|---|---|
| Linear Range (µmol/L) | 0.1 - 250 | 0.1 - 250 | 0.1 - 250 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| Lower Limit of Quantification (µmol/L) | 0.21 | 0.11 | 0.13 |
| Intra-day Precision (RSD %) | 1.5 - 5.4 | 1.8 - 3.7 | 1.1 - 2.8 |
| Inter-day Precision (RSD %) | 3.2 - 5.8 | 2.1 - 4.1 | 1.9 - 3.4 |
| Accuracy (%) | 97.3 - 105.7 | 97.5 - 104.5 | 98.9 - 103.7 |
Synthetic Strategies and Derivative Development for Research Applications
Chemical Synthesis of Aldol-Histidine and its Stereoisomers
The chemical synthesis of this compound, a β-hydroxy α-amino acid, is often achieved through aldol (B89426) reactions. L-histidine itself can act as a catalyst in the direct aldol reaction between ketones and aldehydes. sci-hub.se For instance, the reaction of acetone (B3395972) with 4-nitrobenzaldehyde (B150856) in the presence of L-histidine as a catalyst yields the corresponding aldol product, 4-hydroxy-4-(4-nitrophenyl)-2-butanone. sci-hub.se This reaction can be performed in environmentally friendly media such as water or polyethylene (B3416737) glycol (PEG). sci-hub.se The addition of a surfactant like sodium dodecyl sulfate (B86663) (SDS) has been shown to accelerate the reaction and improve yields. sci-hub.se
The synthesis can be designed to produce different stereoisomers. The stereochemical outcome of the aldol reaction is highly dependent on the reaction conditions and the specific catalysts used. harvard.edu Quantum mechanical calculations have been employed to understand the origins of diastereoselectivity and enantioselectivity in histidine-catalyzed aldol reactions. acs.org These studies suggest that both the imidazolium (B1220033) and carboxylic acid groups of histidine can act as hydrogen-bond donors, stabilizing the cyclic transition state of the aldol reaction. acs.org
Stereoselective and Enantioselective Synthesis Approaches
Achieving high stereoselectivity and enantioselectivity is a key focus in the synthesis of this compound and related compounds. Organocatalysis, using small organic molecules like amino acids and their derivatives, has emerged as a powerful tool for asymmetric synthesis. researchgate.net L-histidine has been demonstrated to be an effective catalyst for direct asymmetric aldol reactions, providing moderate to good enantiomeric excess in some cases. sci-hub.se
Computational studies have provided insights into the transition-state models that govern the stereochemical outcome of histidine-catalyzed aldol additions. acs.org These models help in predicting the configuration of the products and are crucial for designing more selective synthetic routes. acs.org For example, in histidine-catalyzed cross-aldol reactions of enolizable aldehydes, it's possible to achieve syn-configured β-hydroxyaldehydes, allowing for the construction of quaternary stereocenters with defined configurations. nih.govacs.org
The choice of solvent also plays a significant role. While water is a green solvent, using low molecular weight polyethylene glycol (PEG) has been shown to improve both enantio- and regioselectivity in some histidine-catalyzed aldol reactions. sci-hub.se
Preparation of Isotopically Labeled this compound for Tracing Studies
Isotopically labeled compounds are invaluable for tracing the metabolic fate and reaction mechanisms of molecules in biological systems. iptsalipur.org The synthesis of isotopically labeled L-histidine, and by extension this compound, allows for detailed pharmacokinetic and mechanistic studies. researchgate.netnih.gov
Methods have been developed for the specific labeling of L-histidine with stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium). researchgate.netmdpi.com A common strategy involves constructing the imidazole (B134444) ring from labeled precursors and then coupling it to a glycine (B1666218) moiety using enantioselective methods. researchgate.net For example, (2′-¹³C)-, (1′-¹⁵N)-, and (3′-¹⁵N)-L-histidine have been synthesized, allowing for the precise tracking of different parts of the molecule. researchgate.net
These labeled histidines can then be used as starting materials for the synthesis of labeled this compound. Tracing studies using these labeled compounds can elucidate the role of this compound in various biochemical pathways and help in understanding enzyme mechanisms. iptsalipur.orgresearchgate.net For instance, stable isotope dilution mass spectrometry can be used to follow the pharmacokinetics of orally administered labeled L-histidine in humans. nih.gov
Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies in Catalysis and Biology
The synthesis of this compound analogues and derivatives is crucial for conducting structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the molecule's structure affect its catalytic activity or biological function. mdpi.com By systematically altering different parts of the this compound molecule, researchers can identify key functional groups and structural features responsible for its activity. nsf.gov
For example, analogues with modifications to the imidazole ring, the carboxyl group, the amino group, or the β-hydroxy group can be synthesized. The synthesis of 4-arylmethyl-L-histidine analogues has been performed to study their effect on the activity of calcitonin gene-related peptide (CGRP). nih.gov In the context of catalysis, dipeptides and tetrapeptides containing histidine have been synthesized and used as catalysts in aldol reactions to evaluate their efficiency and enantioselectivity. researchgate.netrsc.org
The development of novel synthetic strategies is often necessary to access these analogues. For instance, chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, can be employed to create a diverse range of analogues. nsf.gov These SAR studies are instrumental in the design of more potent and selective catalysts or therapeutic agents based on the this compound scaffold. mdpi.comnih.gov
Aldol Histidine As a Catalyst in Organic Synthesis
Histidine and Histidine-Peptide Catalysis of Aldol (B89426) Reactions
Histidine and peptides containing histidine have proven to be effective catalysts for aldol reactions. nih.govcapes.gov.br The presence of both acidic (carboxylic acid) and basic (imidazole and amino groups) functionalities within the same molecule allows for a cooperative catalytic mechanism. nih.govresearchgate.net This bifunctionality is crucial for the activation of both the nucleophilic (enamine) and electrophilic (aldehyde) partners in the aldol addition. nih.govcomporgchem.com
Asymmetric Aldol Additions and Cross-Aldol Reactions
Histidine has been successfully employed as a catalyst in direct asymmetric cross-aldol reactions between two different enolizable aldehydes. capes.gov.brsigmaaldrich.com This is a significant achievement as it addresses the challenge of controlling selectivity when both reactants can potentially act as either the aldol donor or acceptor. nih.gov Unlike proline, another commonly used amino acid catalyst, histidine demonstrates a superior ability to differentiate the reactivity of various aldehydes, leading to higher yields and stereoselectivities in cross-aldol additions. nih.govcapes.gov.brsigmaaldrich.com
For instance, in the reaction between isobutyraldehyde (B47883) and other enolizable aldehydes, (S)-histidine has been shown to catalyze the formation of the corresponding β-hydroxy aldehydes with good yields and enantiomeric excesses. nih.gov The use of histidine avoids the need for specialized experimental setups like syringe pumps, which are often required with other catalysts to control the addition of one aldehyde to the other. nih.gov
Furthermore, histidine-based dipeptides have also been explored as catalysts for direct asymmetric aldol reactions. capes.gov.brresearchgate.net The reactivity and stereoselectivity of these dipeptide catalysts are influenced by the sequence of the amino acids and the potential for intramolecular cooperation between the side-chain functional groups. capes.gov.brresearchgate.net For example, dipeptides with an N-terminal proline residue have shown catalytic activity in aldol reactions, yielding enantiomerically enriched products. researchgate.net The peptide H-Leu-His-OH has demonstrated good yields and enantioselectivities in reactions with electron-deficient aromatic aldehydes. capes.gov.br
The catalytic activity of histidine and its derivatives has also been investigated in the aldol reaction between ketones and aldehydes. sci-hub.se While single amino acids like histidine, tyrosine, phenylalanine, and valine show low catalytic activity on their own in the reaction between acetone (B3395972) and p-nitrobenzaldehyde, incorporating them into peptides can lead to improved results. rsc.orgnih.gov
Enantioselectivity and Diastereoselectivity in Catalytic Processes
The stereochemical outcome of histidine-catalyzed aldol reactions is a key area of investigation. Both enantioselectivity (the preference for one enantiomer over the other) and diastereoselectivity (the preference for one diastereomer over others) are critical for the synthesis of complex molecules with multiple stereocenters.
In histidine-catalyzed cross-aldol reactions of enolizable aldehydes, the catalyst can direct the formation of syn-configured β-hydroxyaldehydes with defined quaternary stereocenters. capes.gov.brsigmaaldrich.com The enantiomeric excess (ee) and diastereomeric ratio (dr) are influenced by the specific substrates and reaction conditions. acs.org Quantum mechanical calculations have been instrumental in understanding and predicting the stereochemical outcomes. nih.govresearchgate.netacs.org These studies suggest that the stereoselectivity arises from the minimization of gauche interactions around the newly forming carbon-carbon bond within a cyclic transition state. nih.govresearchgate.netacs.org
The following table summarizes the results of (S)-histidine-catalyzed aldol additions of isobutyraldehyde as the donor to various enolizable aldehydes as acceptors.
| Acceptor Aldehyde | Product | Yield (%) | ee (%) |
| Chloroacetaldehyde | (R)-2-chloro-3-hydroxy-4-methylpentanal | 70 | 77 |
| Bromoacetaldehyde | (R)-2-bromo-3-hydroxy-4-methylpentanal | 65 | 80 |
| Iodoacetaldehyde | (R)-2-iodo-3-hydroxy-4-methylpentanal | 58 | 82 |
Data sourced from quantum mechanical studies on histidine-catalyzed aldol reactions. nih.gov
Mechanistic Insights into Histidine-Catalyzed Aldol Reactions
The mechanism of histidine-catalyzed aldol reactions involves a series of well-defined steps, starting with the formation of a nucleophilic enamine intermediate. nih.govacs.orgnih.gov The bifunctional nature of histidine plays a central role in stabilizing the key transition states, thereby controlling the stereochemical outcome. nih.govresearchgate.net
Enamine Formation and Transition State Models
The catalytic cycle begins with the nucleophilic attack of the primary amine of histidine on the carbonyl carbon of the donor aldehyde to form an enamine intermediate. nih.gov This is a crucial step, as experiments with N-protected histidine show no reaction, confirming the necessity of the primary amine for enamine formation. nih.gov
Nucleophilic attack of histidine on acetone to form an alcohol intermediate. acs.orgnih.gov
Dehydration of the alcohol intermediate to form a cis- or trans-enamine. acs.orgnih.gov
Electrophilic addition of the enamine to benzaldehyde (B42025) to form an imine intermediate. acs.orgnih.gov
Hydrolysis of the imine intermediate to release the aldol product and regenerate the histidine catalyst. acs.orgnih.gov
The calculations indicate that the formation of the R-product is energetically more favorable. nih.gov
Role of Imidazole (B134444) Ring and Carboxylic Acid Functionalities
Both the imidazole ring and the carboxylic acid group of histidine are vital for its catalytic activity. nih.gov The carboxylic acid can act as a general acid to protonate the developing alkoxide in the transition state, similar to its role in proline catalysis. nih.gov Simultaneously, the protonated imidazole ring (imidazolium ion) can also serve as a hydrogen-bond donor, further stabilizing the cyclic transition state. nih.govcomporgchem.com
The pKa of the imidazole side chain is approximately 6.0, meaning that under physiological or slightly acidic conditions, a significant portion of the histidine molecules will have a protonated, positively charged imidazole ring. atamanchemicals.comwikipedia.org This imidazolium (B1220033) ion is a key feature of histidine's catalytic prowess. nih.gov The ability of both the carboxylic acid and the imidazolium ring to participate in hydrogen bonding provides multiple pathways for transition state stabilization, which can be exploited to tune the stereoselectivity of the reaction. comporgchem.com
Studies using histidine derivatives have confirmed the importance of both functional groups. For example, the methyl ester of histidine, which lacks the acidic proton of the carboxylic acid, gives a substantially lower yield and enantioselectivity in the aldol reaction. nih.gov Similarly, modifying the imidazole ring also leads to reduced catalytic performance. nih.gov
Design and Development of Histidine-Based Organocatalysts
The understanding of the mechanistic role of histidine in aldol reactions has paved the way for the rational design of new, more efficient organocatalysts. By modifying the structure of histidine or incorporating it into larger peptide frameworks, researchers aim to enhance catalytic activity, stereoselectivity, and substrate scope. capes.gov.brresearchgate.netresearchgate.net
One approach involves the synthesis of histidine-containing dipeptides and oligopeptides. nih.govcapes.gov.brresearchgate.net The idea is that the peptide backbone can create a more defined chiral environment around the catalytic center, leading to better stereochemical control. researchgate.net For example, dipeptides with an N-terminal proline and a C-terminal histidine have been investigated. researchgate.net The proline moiety is known for its effectiveness in enamine catalysis, and the histidine residue can provide additional hydrogen bonding interactions. researchgate.net
Another strategy involves the attachment of histidine to other molecular scaffolds. For instance, proline-histidine dipeptides have been used as a template for creating ion-tagged organocatalysts. researchgate.net In these systems, the imidazole moiety of histidine is quaternized to generate an ionic tag, which can influence the catalyst's solubility and performance, particularly in aqueous media. researchgate.net
The development of catalysts that mimic the active sites of aldolase (B8822740) enzymes is another promising direction. nih.gov Type I aldolases utilize a lysine (B10760008) residue to form an enamine, while Type II aldolases use a zinc ion coordinated to histidine to activate the donor substrate. nih.gov By incorporating histidine and other functional groups into synthetic peptides, it may be possible to create minimalist enzyme mimics with high catalytic efficiency. nih.gov For instance, histidine-based copper tetrapeptides have been synthesized and shown to be enantioselective catalysts for aldol reactions. rsc.orgnih.govrsc.org In these systems, the copper ion is thought to bind to the imidazole ring of histidine. rsc.org
Dipeptide and Oligopeptide Catalysts
Dipeptides and oligopeptides containing histidine have emerged as effective organocatalysts for direct asymmetric aldol reactions. The structure and sequence of these peptides play a crucial role in determining their reactivity and stereoselectivity. mdpi.comresearchgate.netscispace.com The interplay of different amino acid residues allows for the creation of a chiral environment that can effectively control the stereochemical outcome of the reaction.
Research has shown that the catalytic activity of these peptides is often superior to that of single amino acids. nih.govrsc.org For instance, while primary amino acids like histidine alone provide low yields in the aldol reaction between acetone and p-nitrobenzaldehyde, certain dipeptides incorporating histidine show significantly enhanced performance. nih.govrsc.org The dipeptide H-Leu-His-OH, for example, has been found to afford good yields (up to 96%) and enantioselectivities (up to 76% ee) in reactions involving electron-deficient aromatic aldehydes. researchgate.netscispace.com This highlights the importance of the cooperative effect between the amino acid residues within the peptide chain. researchgate.net
The development of tripeptides has further advanced this area. The tripeptide H-Pro-Pro-Asp-NH2 has been identified as a highly active and selective catalyst for asymmetric aldol reactions, requiring only 1 mol% loading to achieve a 99% yield and 80% ee in the reaction of acetone with p-nitrobenzaldehyde. nih.govchimia.chorganic-chemistry.org This level of activity is considerably higher than that observed with proline alone, demonstrating that the increased structural complexity of peptides can lead to more efficient catalysts. nih.govchimia.chorganic-chemistry.org The aspartic acid residue's carboxylic acid is believed to be crucial for the catalytic mechanism, likely participating in a proton transfer step that mimics the function of Class I aldolase enzymes. lookchem.com
Furthermore, the stereochemical configuration of the amino acids within the peptide sequence can be altered to tune the enantioselectivity of the reaction, even allowing for the production of the opposite enantiomer of the aldol product. organic-chemistry.org Studies on histidine-containing tripeptides have shown that they can be particularly effective in aqueous media, with some catalysts achieving high yields and diastereoselectivities. rsc.org The presence of histidine is thought to contribute to the stabilization of the transition state through hydrogen bonding. rsc.org
In some cases, histidine-based peptides are used in conjunction with a metal cofactor, creating a metallopeptide catalyst. For example, copper(II) complexes of histidine-containing tetrapeptides have been synthesized and evaluated as catalysts for asymmetric aldol reactions. These copper-peptide complexes have demonstrated the ability to catalyze the reaction between cyclohexanone (B45756) and various aldehydes with high enantioselectivity. For instance, the complex CuP1 (derived from the tetrapeptide HAAD) catalyzed the reaction of p-nitrobenzaldehyde with cyclohexanone to give an enantiomeric excess of 87.3%. rsc.orgnih.govrsc.org Similarly, in the reaction with p-anisaldehyde, the same catalyst achieved an even higher ee of 95.5%. rsc.orgnih.govrsc.org These findings suggest that the metal center, coordinated by the histidine residue, plays a key role in the catalytic cycle. rsc.orgnih.gov
Table 1: Performance of Dipeptide and Oligopeptide Aldol-Histidine Catalysts
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | dr (anti:syn) | Reference |
|---|---|---|---|---|---|---|---|---|
| H-Leu-His-OH | p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 87 | 71 | - | nih.gov |
| H-Leu-His-OH | Electron-deficient aromatic aldehydes | - | - | - | up to 96 | up to 76 | - | researchgate.netscispace.com |
| H-Pro-Pro-Asp-NH2 | p-Nitrobenzaldehyde | Acetone | 1 | Acetone | 99 | 80 (S) | - | nih.govorganic-chemistry.org |
| H-Pro-D-Ala-D-Asp-NH2 | p-Nitrobenzaldehyde | Acetone | 10 | Acetone | 73 | 70 (R) | - | nih.gov |
| AGHD (P4) | p-Nitrobenzaldehyde | Cyclohexanone | 10 | Isopropanol/Water | 60.5 | 98.0 | 90:10 | rsc.orgnih.gov |
| CuP1 (from HAAD) | p-Nitrobenzaldehyde | Cyclohexanone | 10 | Isopropanol/Water | 35.6 | 87.3 | 94:6 | rsc.orgnih.govrsc.org |
| CuP1 (from HAAD) | p-Anisaldehyde | Cyclohexanone | 10 | Isopropanol/Water | 20.3 | 95.5 | 93:7 | rsc.orgnih.govrsc.org |
| CuP3 (from HAVD) | p-Nitrobenzaldehyde | Cyclohexanone | 10 | Isopropanol/Water | 25.1 | 80.3 | 93:7 | rsc.orgnih.govrsc.org |
Ion-Tagged and Immobilized Catalysts
To address challenges related to catalyst separation and recyclability, researchers have developed ion-tagged and immobilized this compound catalysts. This strategy involves attaching the catalytic peptide to a solid support or a soluble tag, which facilitates its recovery from the reaction mixture.
The proline-histidine dipeptide has served as a foundational template for creating new ion-tagged organocatalysts. researchgate.netthieme-connect.comresearchgate.net In these systems, the imidazole moiety of the histidine residue is utilized to generate a quaternary ammonium (B1175870) species, which acts as the ionic tag. researchgate.netthieme-connect.com This modification has been shown to be particularly effective for reactions conducted under aqueous conditions. researchgate.netthieme-connect.com The ionic tag can enhance the catalyst's performance by influencing its solubility and creating a more structured reaction environment, potentially leading to improved stereoselectivity. nih.gov
For instance, a new ionic-liquid supported aminocatalyst was synthesized by coupling proline to a ring-dialkylated histidine salt. This dipeptide catalyst was evaluated in the cross-aldol reaction of substituted benzaldehydes with acetone. The catalytic activity and enantioselectivity were found to be significantly higher in ionic liquids compared to conventional organic solvents. researchgate.net Importantly, the catalyst system could be recycled up to five times without a noticeable loss in activity, demonstrating the practical advantage of this approach. researchgate.net
Immobilization of histidine-containing peptides on solid supports is another effective strategy for creating recyclable catalysts. Supports such as silica (B1680970), polystyrene resins (like TentaGel), and even gold nanoparticles have been employed. mdpi.comnih.govmdpi.com For example, the tripeptide H-Pro-Pro-Asp-NH2 has been immobilized on TentaGel resin. nih.gov This solid-supported catalyst was found to be recyclable for at least three cycles without a significant drop in activity or selectivity in asymmetric aldol reactions. nih.gov
In another example, a supported dipeptide catalyst bearing a Hyp-D-Phe sequence demonstrated high yield (97%) and good stereoselectivity (91:9 dr, 86% ee) in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde (B150856) in water. This catalyst could be reused nine times with consistent results. mdpi.com Similarly, a noncanonical diproline catalyst anchored on silica via (3-aminopropyl)triethoxysilane (APTES) showed high yield (82%) and excellent enantioselectivity (96% ee) for the aldol reaction between acetone and benzaldehyde and could be recycled up to five times. mdpi.com
The use of gold nanoparticles as a support for aldolase mimetic peptides has also been explored. mdpi.com The conjugation of the peptide to the nanoparticles can improve catalytic activity and reusability. In the aldol reaction between p-nitrobenzaldehyde and cyclohexanone, these peptide-AuNP conjugates achieved good yields (up to 85%) and high enantioselectivity (up to 94%). mdpi.com
Table 2: Performance of Ion-Tagged and Immobilized this compound Catalysts
| Catalyst | Support/Tag | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | dr (anti:syn) | Recyclability | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Proline-Histidine Dipeptide | Ionic Liquid Tag | Substituted Benzaldehydes | Acetone | [bmim][OTf] | - | - | - | Up to 5 cycles | researchgate.net |
| H-Pro-Pro-Asp-resin | TentaGel | p-Nitrobenzaldehyde | Acetone | - | - | - | - | At least 3 cycles | nih.gov |
| Hyp-D-Phe | Solid Support | 4-Nitrobenzaldehyde | Cyclohexanone | Water | 97 | 86 | 91:9 | 9 cycles | mdpi.com |
| Diproline | Silica (APTES) | Benzaldehyde | Acetone | - | 82 | 96 | - | 5 cycles | mdpi.com |
| Diproline | Silica (APTES) | Benzaldehyde | Cyclohexanone | - | 98 | 90 | 60:40 | 5 cycles | mdpi.com |
Computational and Theoretical Studies
Quantum Mechanical (QM) Analysis of Reaction Mechanisms
Quantum mechanical (QM) calculations have been instrumental in elucidating the reaction mechanisms of histidine-catalyzed aldol (B89426) additions. These studies reveal the origins of both diastereoselectivity and enantioselectivity. nih.govresearchgate.netacs.org A key finding is that histidine can act as a bifunctional catalyst. nih.gov The amine group forms an enamine with the donor carbonyl compound, while both the imidazolium (B1220033) ring and the carboxylic acid group of histidine are capable of acting as hydrogen-bond donors. researchgate.netnih.gov This dual hydrogen-bonding capability stabilizes the cyclic Zimmerman-Traxler-type transition state of the aldolization reaction. researchgate.net
Computational models suggest that the stereoselectivity arises from minimizing gauche interactions around the newly forming carbon-carbon bond. acs.org The transition states for histidine-catalyzed aldol reactions have been computed using methods like M06-2X/6-31+G(d,p) with a continuum solvent model (SMD) for water. comporgchem.com For the reaction between isobutyraldehyde (B47883) and formaldehyde (B43269) catalyzed by histidine, two transition states of nearly equal energy were identified. comporgchem.comcompchemhighlights.org In one, the carboxylic acid acts as the hydrogen bond donor, and in the other, the imidazole (B134444) group serves this role, indicating that both pathways are viable. comporgchem.comcompchemhighlights.org
Furthermore, QM analysis has been used to compare and contrast the catalytic activity of histidine with other amino acids, such as proline. nih.govresearchgate.netacs.org While proline relies on its carboxylic acid for hydrogen bonding, histidine's imidazole group provides an alternative and sometimes competing stabilization pathway. nih.govcomporgchem.com For certain reactions, the lowest energy transition state leading to the major product involves the imidazole as the hydrogen bond donor, while the transition state leading to the minor product involves the carboxylic acid. compchemhighlights.org The calculated enantiomeric excesses for several histidine-catalyzed reactions show excellent agreement with experimental results, validating the computational models. comporgchem.comcompchemhighlights.org
Density Functional Theory (DFT) Calculations for Stereoselectivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for predicting and rationalizing the stereoselectivity of aldol reactions, including those involving histidine and its derivatives. acs.organu.edu.au DFT calculations, often using functionals like B3LYP and M06-2X with various basis sets (e.g., 6-31G*, 6-31+G(d)), have been successfully employed to model the transition states of the C-C bond-forming step. anu.edu.auresearchgate.netnih.gov These calculations help in understanding the intermolecular interactions that govern the stereochemical outcome. nih.gov
A crucial aspect highlighted by DFT studies is the role of hydrogen bonding in the transition state geometry. nih.govrsc.org In histidine-catalyzed reactions, both the carboxylic acid and the imidazolium functionalities can act as hydrogen-bond donors to stabilize the cyclic aldolization transition state. nih.govresearchgate.net The relative energies of the different possible transition states, corresponding to the formation of different stereoisomers, can be calculated to predict the major product. compchemhighlights.org For instance, in the reaction of isobutyraldehyde and formaldehyde catalyzed by histidine, DFT calculations at the M06-2X/6-31+G(d,p) level showed two isoenergetic transition states, one with the carboxylic acid and the other with the imidazole as the hydrogen donor. comporgchem.com
DFT studies have also been used to investigate the effect of substituents on the catalyst and substrates, providing insights into how to tune the stereoselectivity. anu.edu.aunih.gov For example, installing electron-donating or electron-withdrawing groups on proline-based catalysts was shown to significantly impact the enantioselectivity of the aldol reaction. anu.edu.au While extensive research exists for proline and its derivatives, the principles are applicable to understanding histidine-catalyzed systems. The agreement between DFT-predicted enantiomeric excesses and experimental values for various aldol reactions lends strong support to the reliability of these computational methods in catalyst design and reaction optimization. comporgchem.comanu.edu.au
Table 1: Selected DFT Functionals and Basis Sets Used in Aldol Reaction Studies
| Functional | Basis Set | Application | Reference |
| M06-2X | 6-31+G(d,p) | Histidine-catalyzed aldol reaction transition states. | comporgchem.com |
| B3LYP | 6-31G(d) | Stereoselectivity of amino acid-catalyzed intramolecular aldol cyclizations. | nih.gov |
| M06-2X | 6-31+G(d) | Predicting enantioselectivity of proline-derivative catalyzed aldol reactions. | anu.edu.au |
| B3LYP | 6-31G* | Stereochemistry of diamine-catalyzed cross-aldol reactions. | researchgate.net |
| B3LYP | 6-31G(d,p) | Mechanism of dipeptide-catalyzed intermolecular aldol reactions. | rsc.org |
Molecular Dynamics Simulations of Aldol-Histidine Interactions
Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between aldol substrates and histidine-containing catalysts, complementing the static picture from QM and DFT calculations. nih.gov MD simulations can reveal the conformational flexibility of the catalyst-substrate complex and the role of the surrounding environment, such as solvent molecules, in the reaction. escholarship.orgescholarship.org
In the context of enzyme-catalyzed retro-aldol reactions, MD simulations have been used to study de novo designed enzymes where histidine is a key catalytic residue. escholarship.org These simulations showed that under physiological conditions, the protein's dynamics can distort the ideal active site geometry, limiting the efficiency of steps like proton abstraction by a histidine-aspartate dyad. escholarship.org This highlights the importance of considering the dynamic fluctuations of the entire system, not just the static active site, in understanding and designing catalysts. nih.govescholarship.org
MD simulations are also employed to investigate the behavior of histidine-containing peptides and proteins in various environments, which is relevant for understanding their catalytic potential. For example, simulations of histidine-containing antimicrobial peptides in lipid bilayers have shown how these peptides interact with and disrupt membranes, with histidine residues playing a crucial role in these interactions. nih.gov While not directly studying the aldol reaction, these simulations provide valuable information on the conformational preferences and interactions of histidine residues in complex environments. nih.gov By combining MD simulations with QM/MM (Quantum Mechanics/Molecular Mechanics) methods, it is possible to model the reaction itself within a dynamic, solvated environment, providing a more realistic picture of the catalytic process. nih.gov
Future Directions and Emerging Research Avenues
Elucidation of Novel Biological Functions and Pathways
While aldol-histidine is recognized for its role in the catalytic cycle of specific enzymes, particularly Class II aldolases where it facilitates C-C bond formation, its broader biological functions remain largely unknown. nih.govmdpi.comlibretexts.org A primary avenue for future research is the identification of new proteins that undergo this modification. This will be crucial for mapping the "aldol-histidinome" and understanding the full spectrum of cellular processes it influences. Key questions revolve around its potential involvement in:
Cellular Signaling: Investigating whether this compound modification can act as a molecular switch, modulating protein-protein interactions and downstream signaling cascades.
Metabolic Regulation: Exploring its role beyond a single enzymatic step to see if it coordinates broader metabolic pathways. For example, histidine itself is a precursor for important molecules like histamine (B1213489) and carnosine. nih.gov
Protein Stability and Turnover: Determining if the modification marks proteins for degradation or alters their stability within the cell.
Expanding our knowledge in these areas will likely reveal that this compound is a more widespread and versatile modification than currently appreciated, with potential implications in both normal physiology and disease states.
Development of Advanced in situ Analytical Tools
A significant bottleneck in studying this compound is the challenge of detecting and quantifying it within its native cellular environment (in situ). The modification can be transient and may exist in low abundance, making its analysis difficult with standard proteomic workflows. Future efforts must focus on creating specialized tools to overcome these hurdles. rsc.org
Key areas for development include:
Specific Antibodies and Probes: Generating high-affinity antibodies or molecular probes that specifically recognize the this compound adduct. whiterose.ac.uk Such reagents would enable powerful techniques like immunofluorescence to visualize the subcellular localization of modified proteins and immunoprecipitation to isolate them for further study.
Advanced Mass Spectrometry: Refining mass spectrometry techniques to improve the detection and fragmentation of the this compound moiety. This includes developing optimized fragmentation methods (e.g., ETD, HCD) that can pinpoint the modification site on a peptide sequence with greater confidence.
Fluorogenic Sensors: Designing novel chemosensors that produce a fluorescent signal upon reacting with or binding to the this compound adduct. pnas.orgmdpi.com This could allow for real-time monitoring of the modification's dynamics within living cells. rsc.org
The table below contrasts current analytical challenges with future solutions.
| Current Challenge | Future Analytical Solution | Potential Impact |
| Low abundance & transient nature | High-affinity antibodies & molecular probes | In situ localization and pull-down of modified proteins |
| Difficult to detect by MS | Optimized fragmentation & enrichment strategies | Unambiguous identification and site-mapping |
| Lack of real-time detection | Development of fluorogenic sensors | Dynamic tracking of modification in live cells |
These advanced tools will be indispensable for uncovering the subtle and dynamic roles of this compound in complex biological systems.
Integration of Omics Data for Systems-Level Understanding
A holistic understanding of this compound requires moving beyond single-protein studies to a systems-level perspective. The integration of multiple high-throughput "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—is essential for building a comprehensive picture of its regulatory network. nih.govfrontiersin.orgresearchgate.net
Future research should aim to:
Correlate Proteomic and Transcriptomic Data: By combining proteomics data that identifies this compound modifications with transcriptomics (RNA-Seq) data, researchers can determine if changes in protein modification correlate with changes in gene expression, revealing potential regulatory feedback loops. plos.org
Link to Metabolomics: Integrating metabolomic data can uncover connections between the levels of specific metabolites (e.g., aldehydes, ketones) and the prevalence of this compound, clarifying how cellular metabolic states influence this modification. plos.orgresearchgate.net
Identify Genetic Determinants: Genomic data can help identify genetic variations that may predispose certain proteins to this compound modification or affect the function of the enzymes involved.
This multi-omics approach will enable the construction of detailed computational models that can predict how perturbations in the this compound network might contribute to disease phenotypes. nih.govplos.org
Exploration of New Catalytic Applications and Design Principles
The chemical transformation that forms the this compound adduct is a testament to nature's elegant catalytic strategies. nobelprize.org The histidine residue, often in concert with other functional groups, effectively catalyzes a complex C-C bond-forming reaction. nih.govacs.orgacs.org This provides a rich source of inspiration for designing new catalysts for organic synthesis.
Future research in this area could focus on:
Biomimetic Catalysts: Developing small molecule or peptide-based catalysts that mimic the active site of this compound-utilizing enzymes. mdpi.comrsc.orgresearchgate.net These catalysts could perform aldol (B89426) reactions with high efficiency and stereoselectivity in aqueous environments, offering a green alternative to traditional metal-based catalysts. nih.gov
Artificial Metalloenzymes: Incorporating metal ions, such as copper or zinc, into designed peptide scaffolds containing histidine to create novel catalysts. mdpi.comrsc.org Such systems could combine the reactivity of transition metals with the precise positioning afforded by the peptide backbone to achieve unique catalytic properties.
Directed Evolution: Using laboratory evolution techniques to screen libraries of proteins or peptides for enhanced or novel this compound-based catalytic activities.
Understanding the fundamental design principles—such as the role of hydrogen bonding and the precise geometry of the active site—will be key to these efforts. nih.govresearchgate.net
Refinement of Research Models for Mechanistic Studies
To fully understand how this compound is formed and how it functions, more sophisticated research models are required. Both computational and experimental models need refinement to probe the intricate details of the reaction mechanism and its biological context.
Key areas for advancement include:
In Silico Modeling: Employing advanced computational chemistry methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to model the aldol addition reaction with high accuracy. nih.govacs.orgnih.gov These models can elucidate the transition states, reaction energy barriers, and the specific roles of active site residues, providing insights that are difficult to obtain experimentally. comporgchem.comoup.com
In Vitro Reconstitution Systems: Developing simplified, well-defined in vitro systems composed of purified enzymes and substrates. These systems allow for precise kinetic and mechanistic studies without the complexity of the cellular environment. acs.org
Engineered Cellular Models: Using gene editing technologies like CRISPR/Cas9 to create cell lines where the enzymes or substrates involved in this compound formation can be precisely controlled. This would allow for detailed mechanistic investigations within a more physiologically relevant setting.
The table below outlines how refined models can address specific mechanistic questions.
| Mechanistic Question | Refined Research Model | Expected Outcome |
| What is the structure of the transition state? | Quantum Mechanics (QM/MM) Simulations nih.govacs.org | Detailed 3D geometry and energy profile of the reaction pathway. |
| What is the role of the imidazole (B134444) group vs. the carboxylic acid group? | Computational Hydrogen Bonding Analysis nih.govacs.org | Clarification of which functional group acts as the key hydrogen-bond donor to stabilize the transition state. |
| How does substrate specificity arise? | In Vitro Kinetic Assays with Substrate Analogs | Quantitative data on how enzyme activity changes with different aldehyde or ketone substrates. |
| What is the functional consequence of the modification in a living cell? | Engineered Cell Lines (e.g., CRISPR knockout) | Observation of phenotypic changes when the modification is prevented from occurring. |
Through the iterative cycle of prediction from computational models and validation with advanced experimental systems, a deep and comprehensive understanding of this compound will be achievable.
Q & A
Q. What are the key mechanistic differences between histidine and proline in catalyzing asymmetric aldol reactions?
Histidine catalyzes aldol reactions via a dual hydrogen-bonding mechanism involving both its imidazolium and carboxylic acid groups, stabilizing cyclic transition states. Proline, in contrast, relies on enamine formation and steric control. Histidine's ability to differentiate aldehyde reactivity enables cross-aldol reactions with enolizable aldehydes, a limitation for proline. Experimental validation includes kinetic isotope effects and computational modeling of transition states .
Q. How should researchers design experiments to assess stereoselectivity in histidine-catalyzed aldol additions?
- Step 1: Use enantiomerically pure aldehydes (e.g., α-branched aldehydes) to probe stereochemical outcomes.
- Step 2: Vary reaction conditions (solvent polarity, temperature) to study thermodynamic vs. kinetic control.
- Step 3: Analyze products via chiral HPLC or NMR spectroscopy with chiral shift reagents.
- Reference: Studies show syn-configured β-hydroxyaldehydes dominate due to minimized gauche interactions in transition states .
Q. What experimental parameters are critical for optimizing yields in histidine-catalyzed aldol reactions?
Key parameters include:
Advanced Research Questions
Q. How do computational models explain contradictions in stereoselectivity data across reaction conditions?
Quantum mechanical calculations (e.g., DFT) reveal that stereoselectivity arises from competing transition states:
- Model A: Imidazolium group stabilizes syn-periplanar alignment.
- Model B: Carboxylic acid directs antiperiplanar geometry. Contradictions occur when solvent effects favor one model over another. For example, DMSO stabilizes Model A, while THF favors Model B. Cross-verification via isotopic labeling and kinetic studies resolves these discrepancies .
Q. What strategies reconcile conflicting data on enantioinduction in histidine-catalyzed reactions?
- Strategy 1: Use dynamic kinetic resolution by introducing additives (e.g., Brønsted acids) to modulate transition-state flexibility.
- Strategy 2: Employ mixed solvent systems (e.g., DMSO/water) to alter hydrogen-bonding networks.
- Case Study: Histidine’s enantioselectivity inverted from 80% ee (R) to 70% ee (S) in water-rich conditions due to altered protonation states .
Q. How can researchers validate proposed transition-state models for histidine-catalyzed aldol reactions?
- Method 1: Isotopic perturbation experiments (e.g., deuterated aldehydes) to track kinetic isotope effects.
- Method 2: Correlate computed activation energies with experimental Eyring plots.
- Example: A 2012 study matched computed ΔΔG‡ values (2.1 kcal/mol) with experimental diastereomeric ratios (90:10), confirming the proposed cyclic transition state .
Methodological Guidance
How to formulate rigorous research questions for studying aldol-histidine mechanisms?
Apply the FINER framework :
- Feasible: "Can DFT calculations predict stereoselectivity trends for new aldehyde substrates?"
- Novel: "Does histidine’s zwitterionic state enable catalysis in aqueous media unlike proline?"
- Ethical: Ensure computational data transparency (e.g., publish raw Gaussian input files).
- Relevant: Focus on applications in synthesizing quaternary stereocenters for drug intermediates .
Q. What are common pitfalls in analyzing this compound reaction data?
- Pitfall 1: Overlooking solvent-dependent protonation states of histidine.
- Pitfall 2: Misassigning stereochemistry due to overlapping NMR signals.
- Solution: Use X-ray crystallography or Mosher ester analysis for unambiguous assignments .
Tables for Quick Reference
Table 1: Key Differences Between Histidine and Proline Catalysis
Table 2: Recommended Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
